molecular formula C5H6N2O2 B1197353 1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 5952-92-1

1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1197353
CAS RN: 5952-92-1
M. Wt: 126.11 g/mol
InChI Key: UPPPWUOZCSMDTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-pyrazole-4-carboxylic acid has been improved from methods reported in the literature, achieving a yield increase from 70% to 97.1%. This enhanced method involves the use of ethyl cyanoacetate and triethyl orthoformate in a Claisen condensation, followed by cyclization, deamination, and hydrolysis reactions. The intermediate and final compounds were characterized using MS, 1H NMR, and 13C NMR techniques, indicating the effectiveness of this synthesis approach (Dong, 2011).

Molecular Structure Analysis

Although specific studies on the molecular structure analysis of 1-methyl-1H-pyrazole-4-carboxylic acid were not identified in the current search, related research on pyrazole derivatives provides insights into the typical analytical methods used for structural characterization. These include spectroscopic techniques such as NMR, IR, and mass spectrometry, which are essential for confirming the molecular structure of synthesized compounds.

Chemical Reactions and Properties

The selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones demonstrates the compound's ability to undergo sulfonyl group migrations. This reaction highlights the versatility of pyrazole derivatives in organic synthesis, where the position of the sulfonyl groups can be controlled by altering the Lewis acids used in the reaction (Zhu et al., 2014).

Scientific Research Applications

Fungicide Synthesis

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound is used as an intermediate in the synthesis of several fungicides, which act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain .
  • Methods of Application: The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . This is then treated with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolysed with sodium hydroxide to give the pyrazole acid .
  • Results or Outcomes: As of 2023, amides of the acid were commercialised in seven SDHI fungicides . The US Geological Survey for 2018 reported that the most heavily used there were fluxapyroxad, at 400,000 pounds (180,000 kg), followed by benzovindiflupyr at 200,000 pounds (91,000 kg) .

Antifungal Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay . Most of them displayed moderate to excellent activities .
  • Methods of Application: The compounds were synthesized and then tested against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay .
  • Results or Outcomes: The compounds showed moderate to excellent antifungal activities . In particular, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi .

Succinate Dehydrogenase Inhibitors (SDHIs)

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound is used as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs) . SDHIs are a class of fungicides that inhibit the succinate dehydrogenase enzyme, which is a key component of the mitochondrial respiration chain .
  • Methods of Application: The compound is synthesized and then used in the production of various SDHI fungicides . These fungicides are then applied to crops to protect them from fungal diseases .
  • Results or Outcomes: As of 2023, amides of the acid were commercialized in seven SDHI fungicides . The most heavily used were fluxapyroxad, at 400,000 pounds (180,000 kg), followed by benzovindiflupyr at 200,000 pounds (91,000 kg) .

Safety And Hazards

1-methyl-1H-pyrazole-4-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for 1-methyl-1H-pyrazole-4-carboxylic acid were not found, it is known that pyrazole derivatives have been used in the synthesis of various compounds with potential applications. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activity .

properties

IUPAC Name

1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-3-4(2-6-7)5(8)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPPWUOZCSMDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349119
Record name 1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

5952-92-1
Record name 1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

A solution of ethyl 1-methyl-1H-pyrazole-4-carboxylate (20.2 g, 131 mmol) and NaOH (6.3 g, 158 mmol) in 200 mL absolute ethanol was refluxed for 2 h and stirring was continued at RT for 18 h. After that, the solvent was removed in vacuo. The residue was dissolved in water. The aq solution was washed with ether and acidified with concentrated HCl. The solid was filtered, washed with water and air-dried to give 14.2 g of 1-methyl-1H-pyrazole-4-carboxylic acid in 86% yield.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3.9 g of 1-methylpyrazole-4-aldehyde (described in J. Chem. Soc., page 3314, 1957) was dissolved in 20 ml of acetone, and while heating the solution, the Jones reagent was added. After the reaction, the excess of the Jones reagent was treated with a dilute aqueous alkaline solution, and the precipitate was collected by filtration. The filtrate was made weakly acidic and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 2.3 g (yield 52%) of 1-methylpyrazole-4-carboxylic acid. m.p. 205°-206° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
S Du, Z Tian, D Yang, X Li, H Li, C Jia, C Che, M Wang… - Molecules, 2015 - mdpi.com
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro …
Number of citations: 68 www.mdpi.com
O Bruno, C Brullo, F Bondavalli, S Schenone… - Bioorganic & medicinal …, 2009 - Elsevier
In this paper we report the synthesis and the chemotaxis inhibitory activity of a number of 1H-pyrazole-4-carboxylic acid ethyl esters 2 functionalized in N1 with a methyl group or …
Number of citations: 37 www.sciencedirect.com
A Zhang, Y Yang, Y Yue, K Tao, T Hou… - Chemistry & …, 2019 - Wiley Online Library
… At last, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 5 (30 mmol), EDCI (30 mmol), DMAP (0.6 mmol) and compound 4 (25 mmol) were dissolved in CH 2 Cl 2 (50 mL). The …
Number of citations: 8 onlinelibrary.wiley.com
PC Choudhary - Chemistry & Biology Interface, 2018 - search.ebscohost.com
… , Entry 1–21), we examined the scope and generality of the reaction with a different substituted aliphatic, aromatic amines with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4carboxylic acid …
Number of citations: 0 search.ebscohost.com
MM Yao, WT Chen, LJ Min, L Han, NB Sun… - Journal of Molecular …, 2022 - Elsevier
… The 3-(trifluoromethyl)−1-methyl-1H-pyrazole-4-carbonyl chloride was prepared from SOCl 2 and 3-(trifluoromethyl)−1-methyl-1H-pyrazole-4-carboxylic acid. Finally, the target …
Number of citations: 7 www.sciencedirect.com
H Phougat, V Devi, S Rai, TS Reddy… - Journal of Heterocyclic …, 2021 - Wiley Online Library
… However, the amide class of compounds derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been commercialized as fungicides [17]. …
Number of citations: 4 onlinelibrary.wiley.com
SB Singh, N Singh - Journal of Environmental Science and Health …, 2013 - Taylor & Francis
… viz., 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid; ethyl 5-(aminosulfonyl)-1-… carbonyl) amino]-sulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid] was not observed at any pH…
Number of citations: 10 www.tandfonline.com
KS Ahmad, P Gul - Journal of basic microbiology, 2020 - Wiley Online Library
… The presence of the pyrazole half-molecule acids, 3-difluoromethyl-1H-pyrazole-4-carboxylic acid, and 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, in biodegradation …
Number of citations: 9 onlinelibrary.wiley.com
GM Nitulescu, C Draghici, MC Chifiriuc… - Medicinal Chemistry …, 2012 - Springer
… In a round-bottom flask equipped with condenser and drying tube is added a solution of 1-methyl-1H-pyrazole-4-carboxylic acid (12.61 g, 0.1 mol) in anhydrous 1,2-dichlorethane and …
Number of citations: 28 link.springer.com
GM NIŢULESCU, C DRĂGHICI, MC CHIFIRIUC… - …, 2009 - researchgate.net
… a round-bottom flask equipped with condenser and drying tube is added a solution of 1-methyl-1H-pyrazole-4-carboxylic acid (1) (12.61 g, 0.1 mol) in anhydrous 1,2-dichlorethane and …
Number of citations: 4 www.researchgate.net

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